Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with a tetrahydrothieno[2,3-c]pyridine scaffold. This compound features an acetyl group at position 6 and a 4-benzoylbenzamido substituent at position 2, with an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-26(32)22-20-13-14-28(16(2)29)15-21(20)34-25(22)27-24(31)19-11-9-18(10-12-19)23(30)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTAQKCZLBJSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include acetic anhydride, benzoyl chloride, and ethyl chloroformate, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents such as dichloromethane, ethanol, or water are often used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds:
Key Observations:
Boc-protected amino derivatives (e.g., ) exhibit improved stability under basic conditions, whereas phenylthioureido groups (e.g., ) may enhance sulfur-mediated interactions.
Synthetic Pathways :
- The target compound’s synthesis likely involves multi-step amidation and acetylation, contrasting with the one-step thiourea formation in .
Pharmacological Potential: 3,4-Dimethoxybenzamido substituents (e.g., ) are associated with enhanced bioavailability in CNS-targeting agents, suggesting the target compound’s benzoylbenzamido group could similarly influence pharmacokinetics.
Research Findings and Limitations
- Crystallographic Data: Ethyl 2-amino-6-benzoyl analogs (e.g., ) were structurally resolved using SHELX programs , confirming planar thienopyridine cores. The target compound’s bulkier substituents may complicate crystallization.
- Safety Profiles: Limited hazard data exist for the target compound, but analogs like emphasize flammability risks due to ester groups .
- Gaps in Knowledge: Direct biological activity data (e.g., IC₅₀ values) for the target compound are absent; inferences rely on structural analogs.
Biological Activity
Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 398.48 g/mol.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain thieno derivatives have been studied for their potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations suggest that these compounds may protect neuronal cells from oxidative stress.
Antimicrobial Activity
A study conducted by Kidwai et al. (2003) highlighted the antimicrobial properties of thiophene derivatives. This compound was tested against several bacterial strains and demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer potential of thieno[2,3-c]pyridine derivatives. The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
The mechanism of action was suggested to involve apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
A recent study assessed the neuroprotective effects of this compound using an in vitro model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
